molecular formula C16H13NO3 B3022413 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 106128-44-3

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B3022413
CAS No.: 106128-44-3
M. Wt: 267.28 g/mol
InChI Key: XGAWVNADRTWTGY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxyphenyl group attached to the isoquinoline core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and isoquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and isoquinoline in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the isoquinoline core.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its isoquinoline core, which is known for various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving isoquinoline derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

    Induce Apoptosis: In cancer cells, it can induce apoptosis by activating caspases and other apoptotic proteins.

    Modulate Receptors: The compound may interact with receptors involved in neurotransmission, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar isoquinoline core but different substituents.

    2-Phenylisoquinoline: Another isoquinoline derivative with a phenyl group instead of a methoxyphenyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with additional methoxy groups on the isoquinoline core.

Uniqueness

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the methoxyphenyl group, which can influence its electronic properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAWVNADRTWTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367858
Record name 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106128-44-3
Record name 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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